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Compound of Interest

Compound Name:
1H-Indole,5-[2-

(phenylmethoxy)ethoxy]-

CAS No.: 445490-65-3

Cat. No.: B3138086 Get Quote

Executive Summary: The Analytical Target
Golvatinib (E7050) is a potent, small-molecule dual inhibitor of c-Met and VEGFR-2 tyrosine

kinases.[1] Unlike single-target inhibitors, its complex structure—featuring a cyclopropane-1,1-

dicarboxamide core linked to a fluorophenyl ether and a methylpiperazine-piperidine tail—

presents unique challenges for mass spectrometry quantification.[1]

This guide compares Golvatinib's mass spectrometric behavior with its structural analog and

clinical competitor, Lenvatinib (E7080), providing a roadmap for optimizing Multiple Reaction

Monitoring (MRM) transitions.
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Property Data
Mass Spectrometry
Implication

CAS Number 445490-65-3
Unique identifier for the free

base.[1]

Formula C₃₃H₃₇F₂N₇O₄
High nitrogen content

enhances ESI+ sensitivity.

Monoisotopic Mass 633.29 Da
Precursor ion

will be m/z 634.3.

LogP ~4.1 (Predicted)
Requires high organic mobile

phase for elution.

pKa Basic (Piperazine)

Excellent protonation in acidic

mobile phases (0.1% Formic

Acid).

Mass Spectrometry Fragmentation Analysis
Precursor Ion Selection
In positive Electrospray Ionization (ESI+), Golvatinib forms a robust singly charged protonated

molecular ion:

Precursor Ion (

):m/z 634.3[1]

Predicted Fragmentation Pathways
Due to the scarcity of public spectral libraries for proprietary development compounds, we

derive the fragmentation pattern from the structural lability of the molecule's functional groups.

The fragmentation energy is typically directed toward the amide bonds and the piperazine ring.

Primary Fragmentation Channels (Collision Induced Dissociation -
CID):

Piperazine-Piperidine Cleavage (Diagnostic High-Mass Loss):
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The bond between the piperidine ring and the carbonyl linker is susceptible to cleavage.

Fragment A (Product): Loss of the N-methylpiperazine-piperidine moiety.[1]

Fragment B (Product): Formation of the methylpiperazine carbocation (m/z 113) or the

methylpiperazine ring itself (m/z 99). These are common "fingerprint" ions for piperazine-

containing kinase inhibitors (similar to Imatinib).[1]

Amide Bond Hydrolysis (Cyclopropane Core):

The cyclopropane-1,1-dicarboxamide core is a rigid linker.[1] High collision energy (CE)

can cleave the amide bonds on either side.

Fragment C: Cleavage of the p-fluoroaniline moiety (m/z ~111).

Ether Linkage Stability:

The diaryl ether bond is generally stable under standard CID conditions but may cleave at

very high energies, yielding phenolic fragments.

Visualization: Proposed Fragmentation Map
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Figure 1: Predicted fragmentation pathways for Golvatinib (E7050) under CID conditions. The

m/z 113 ion is a common diagnostic fragment for methylpiperazine-containing TKIs.[1]
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This section objectively compares Golvatinib with Lenvatinib, a structurally related TKI, to assist

in method transfer and benchmarking.

Analytical Comparison
Feature Golvatinib (E7050) Lenvatinib (E7080) Operational Insight

Molecular Weight 633.7 g/mol 426.9 g/mol

Golvatinib elutes later

on C18 columns due

to higher

hydrophobicity.[1]

Primary MRM
634.3 → 113.1

(Predicted)
427.6 → 371.0

Lenvatinib's transition

involves a neutral loss

of

cyclopropane/amide;

Golvatinib likely

follows a piperazine

cleavage.

Ionization Source ESI+ (High Efficiency) ESI+ (High Efficiency)

Both respond well to

ESI; APCI is a

secondary option if

matrix effects are

high.

Solubility
Low (DMSO/Methanol

required)

Low (DMSO/Methanol

required)

Avoid 100% aqueous

diluents to prevent

precipitation in the

injector.

Internal Standard Golvatinib-d8 (Ideal) Lenvatinib-d4

If d8-Golvatinib is

unavailable, d4-

Lenvatinib can serve

as a surrogate IS due

to structural similarity.

[1]

Biological Context (Mechanism of Action)[1]
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Figure 2: Dual inhibition mechanism of Golvatinib targeting c-Met and VEGFR-2 pathways.[1]

Experimental Protocol: LC-MS/MS Method
Development
To ensure scientific integrity and reproducibility, the following protocol is recommended for

quantifying Golvatinib in biological matrices (plasma/tumor homogenate).

Sample Preparation (Protein Precipitation)
Reagent: Acetonitrile (ACN) containing Internal Standard (IS).[1]

Ratio: 1:3 (Plasma : ACN).

Procedure:

Aliquot 50 µL of plasma.

Add 150 µL of ACN + IS.

Vortex for 30s; Centrifuge at 13,000 rpm for 10 min at 4°C.

Inject 5 µL of the supernatant.

Chromatographic Conditions
Column: Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-0.5 min: 10% B (Isocratic hold)[1]

0.5-3.0 min: 10% → 90% B (Linear ramp)[1]

3.0-4.0 min: 90% B (Wash)[1]

4.0-4.1 min: 90% → 10% B (Re-equilibration)[1]

Mass Spectrometer Settings (Sciex QTRAP / Waters
Xevo)

Ionization: ESI Positive Mode.

Source Temp: 500°C.

Capillary Voltage: 3.5 kV.

MRM Table (Optimization Required):

Analyte
Precursor
(m/z)

Product
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Type

Golvatinib 634.3 113.1 35 25-35
Quantifier

(Predicted)

Golvatinib 634.3 480.2 35 20-30
Qualifier

(Predicted)

IS

(Lenvatinib)
427.6 371.0 30 25

Internal

Standard
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Critical Note: The transition 634.3 → 113.1 targets the methylpiperazine fragment, which is

highly specific and generally provides the best signal-to-noise ratio for this class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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